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Compound of Interest

Compound Name: 2,4-Dichlorofuro[3,2-D]pyrimidine

Cat. No.: B585728 Get Quote

An In-depth Technical Guide to 2,4-
Dichlorofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2,4-Dichlorofuro[3,2-d]pyrimidine, a heterocyclic compound of interest in

medicinal chemistry and drug discovery. This document details its known characteristics,

synthesis, and reactivity, and provides context for its potential applications.

Chemical Identity and Physical Properties
2,4-Dichlorofuro[3,2-d]pyrimidine is a bicyclic heteroaromatic compound containing a fused

furan and pyrimidine ring system, substituted with two chlorine atoms. These chlorine atoms

are key to its reactivity, serving as leaving groups for nucleophilic substitution, making this

molecule a versatile scaffold for the synthesis of more complex derivatives.

Table 1: Physical and Chemical Properties of 2,4-Dichlorofuro[3,2-d]pyrimidine
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Property Value Source

Molecular Formula C₆H₂Cl₂N₂O PubChem CID: 45789968[1]

Molecular Weight 189.00 g/mol PubChem CID: 45789968[1]

IUPAC Name
2,4-dichlorofuro[3,2-

d]pyrimidine
PubChem CID: 45789968[1]

CAS Number 956034-07-4 PubChem CID: 45789968[1]

Appearance Tan solid ChemicalBook

Melting Point 107.3 °C ChemicalBook

Boiling Point Not available

Solubility

Soluble in common organic

solvents such as ethanol,

ether, and chloroform; slightly

soluble in water.[2] (Inferred

from analogous 2,4-

dichloropyrimidine)

Inferred from Analogy

Density (Computed) 1.619 g/cm³ American Elements

XLogP3 (Computed) 2.6 PubChem CID: 45789968[1]

Polar Surface Area

(Computed)
38.9 Å² PubChem CID: 45789968[1]

Synthesis and Experimental Protocols
The primary synthetic route to 2,4-Dichlorofuro[3,2-d]pyrimidine involves the chlorination of

the corresponding dione precursor, 1H-furo[3,2-d]pyrimidine-2,4-dione.

Synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine
Experimental Protocol:

A mixture of 1H-furo[3,2-d]pyrimidine-2,4-dione (1.0 equivalent) and N,N-dimethylaniline (0.8

equivalents) is treated with phosphorus oxychloride (POCl₃, 9.65 equivalents). The resulting
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mixture is heated to 130 °C for 2 hours. After cooling to room temperature, the reaction mixture

is carefully quenched with crushed ice and water, followed by extraction with ethyl acetate. The

organic layer is then dried over magnesium sulfate (MgSO₄) and concentrated under reduced

pressure to yield 2,4-Dichlorofuro[3,2-d]pyrimidine.

Yield: 87% Appearance: Tan solid

Proposed Synthesis of the Precursor: 1H-furo[3,2-
d]pyrimidine-2,4-dione
While a specific protocol for the unsubstituted 1H-furo[3,2-d]pyrimidine-2,4-dione was not found

in the literature, a general and environmentally friendly three-component condensation method

for substituted furo[2,3-d]pyrimidine-2,4(1H,3H)-diones has been reported and can be adapted.

This would likely involve the reaction of a suitable three-carbon precursor with a urea or

thiourea derivative. A plausible approach could be the cyclization of a furan-based dicarboxylic

acid derivative with urea.

Conceptual Workflow for the Synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine:

Precursor Synthesis

Chlorination

Furan-3,4-dicarboxylic acid derivative

1H-furo[3,2-d]pyrimidine-2,4-dioneCyclization

Urea

2,4-Dichlorofuro[3,2-d]pyrimidine

Chlorination

POCl₃, N,N-dimethylaniline

Click to download full resolution via product page

A conceptual workflow for the synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine.
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Spectral Data
Spectroscopic analysis is crucial for the characterization of 2,4-Dichlorofuro[3,2-
d]pyrimidine. The available proton NMR data confirms the structure of the molecule.

Table 2: Spectral Data for 2,4-Dichlorofuro[3,2-d]pyrimidine

Spectrum Type Data

¹H NMR (400 MHz, CDCl₃)
δ 7.02 (d, J = 2.2 Hz, 1H), 8.08 (d, J = 2.2 Hz,

1H)

¹³C NMR Data not available in the searched literature.

Mass Spectrometry Data not available in the searched literature.

Infrared (IR) Data not available in the searched literature.

Note: While specific experimental ¹³C NMR, MS, and IR data for 2,4-Dichlorofuro[3,2-
d]pyrimidine are not available in the reviewed literature, analysis of analogous compounds

such as 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can provide expected spectral regions for key

functional groups.[3][4]

Chemical Reactivity
The chemical reactivity of 2,4-Dichlorofuro[3,2-d]pyrimidine is primarily dictated by the two

chlorine substituents on the pyrimidine ring. These positions are electrophilic and susceptible to

nucleophilic aromatic substitution (SₙAr).

Generally, in 2,4-dichloropyrimidine systems, the C4 position is more reactive towards

nucleophiles than the C2 position. This regioselectivity can be influenced by the nature of the

nucleophile, solvent, and reaction temperature. This differential reactivity allows for the

sequential and selective functionalization of the molecule, making it a valuable building block

for creating a diverse library of substituted furo[3,2-d]pyrimidines.

Logical Relationship of Reactivity:
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2,4-Dichlorofuro[3,2-d]pyrimidine

4-Substituted-2-chlorofuro[3,2-d]pyrimidine

Nucleophilic attack
at C4 (more reactive)

2,4-Disubstituted-furo[3,2-d]pyrimidine

Nucleophilic attack
at C2

Click to download full resolution via product page

General reactivity pattern for 2,4-Dichlorofuro[3,2-d]pyrimidine.

Potential Biological Significance and Signaling
Pathways
While no specific biological activity or involvement in signaling pathways has been reported for

2,4-Dichlorofuro[3,2-d]pyrimidine itself, the broader class of furopyrimidines has garnered

significant interest in drug discovery. Notably, derivatives of the isomeric furo[2,3-d]pyrimidine

scaffold have been investigated as potent inhibitors of the PI3K/AKT signaling pathway, which

is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in

cancer.[5][6]

The PI3K/AKT pathway is a key target in oncology drug development. Inhibition of this pathway

can lead to decreased tumor growth and increased cancer cell death. The furo[3,2-d]pyrimidine

scaffold, as a bioisostere of purine, presents a promising starting point for the design of novel

kinase inhibitors.

PI3K/AKT Signaling Pathway:
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A simplified diagram of the PI3K/AKT signaling pathway.

Conclusion
2,4-Dichlorofuro[3,2-d]pyrimidine is a versatile chemical intermediate with potential for the

development of novel bioactive molecules. Its synthesis is achievable through the chlorination

of its dione precursor, and its reactivity is dominated by nucleophilic substitution at the chloro-

substituted positions. While its specific biological functions are yet to be explored, its structural

similarity to known kinase inhibitors suggests that it is a promising scaffold for the design of
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new therapeutic agents, particularly in the field of oncology. Further research is warranted to

fully elucidate its chemical and biological properties and to explore its potential in drug

discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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